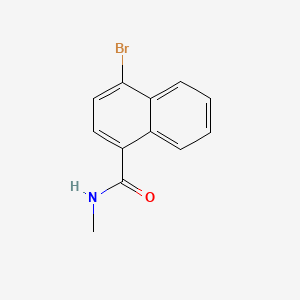
S-(-)-1,1/'-Binaphthyl-2,2/'-Diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol: is a chiral organic compound that has garnered significant interest in various fields of chemistry due to its unique structural properties. This compound consists of two naphthalene rings connected by a single bond, with hydroxyl groups attached to the 2 and 2’ positions. The chirality of this compound arises from the axial asymmetry of the naphthalene rings, making it an important molecule in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomer. One common method is the oxidative coupling of 2-naphthol using oxidizing agents such as copper(II) chloride or iron(III) chloride under controlled conditions to form the binaphthyl structure. The resulting racemic mixture can then be resolved using chiral acids or bases to obtain the S-(-) enantiomer.
Industrial Production Methods: Industrial production of S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol often involves large-scale oxidative coupling reactions followed by enantioselective resolution. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can enhance the efficiency and yield of the desired enantiomer.
化学反応の分析
Types of Reactions: S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, such as aluminum chloride or sodium hydroxide.
Major Products:
Oxidation: Formation of binaphthoquinones.
Reduction: Formation of dihydrobinaphthyl derivatives.
Substitution: Various substituted binaphthyl derivatives depending on the substituents used.
科学的研究の応用
S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a chiral selector in chromatographic separation techniques.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of chiral materials and as a building block in the synthesis of complex organic molecules.
作用機序
The mechanism by which S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol exerts its effects is primarily through its ability to induce chirality in chemical reactions. The axial chirality of the compound allows it to interact with other chiral molecules and catalysts, facilitating enantioselective transformations. The hydroxyl groups can form hydrogen bonds with substrates, stabilizing transition states and enhancing reaction selectivity.
類似化合物との比較
R-(+)-1,1/‘-Binaphthyl-2,2/’-Diol: The enantiomer of S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol, with similar properties but opposite chirality.
1,1/‘-Binaphthyl-2,2/’-Diamine: A related compound with amino groups instead of hydroxyl groups, used in similar applications.
2,2/‘-Bis(diphenylphosphino)-1,1/’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis.
Uniqueness: S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol is unique due to its axial chirality and the presence of hydroxyl groups, which make it highly effective in inducing chirality in various chemical reactions. Its ability to form stable hydrogen bonds and interact with a wide range of substrates and catalysts sets it apart from other similar compounds.
特性
CAS番号 |
1853-99-2 |
|---|---|
分子式 |
C22H26N4O3 |
分子量 |
394.475 |
IUPAC名 |
2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27) |
InChIキー |
MIHXZJHZTJPSLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


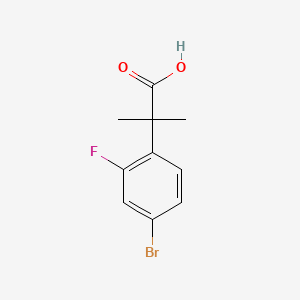
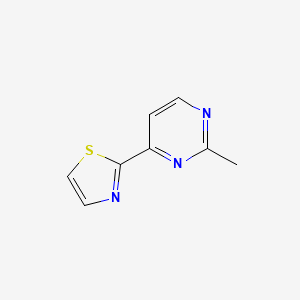
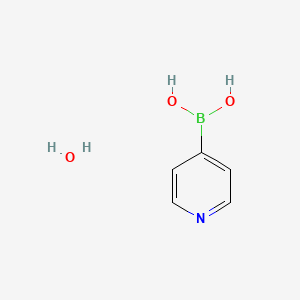


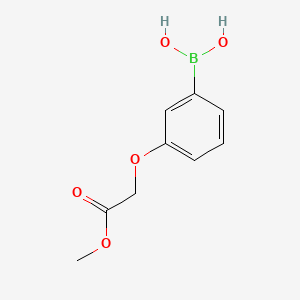

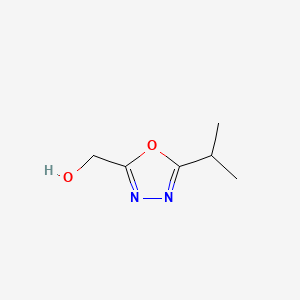
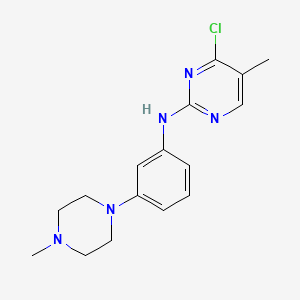
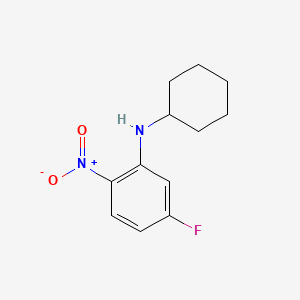
![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)

